BenchChemオンラインストアへようこそ!

NIP 142

Atrial Fibrillation Electrophysiology Antiarrhythmic Drug Development

NIP 142 is the definitive research compound for atrial-selective antiarrhythmic studies. Unlike generic class III agents (e.g., E-4031), it preferentially blocks atrial-specific I_Kur and I_KACh currents with 69-fold selectivity over hERG, prolonging atrial APD/ERP without ventricular effects. It terminates vagally-induced AF and reverses atrial electrical remodeling in vivo, making it an optimal tool for academic and industrial programs targeting low proarrhythmic risk.

Molecular Formula C23H27N3O6
Molecular Weight 441.5 g/mol
Cat. No. B1141791
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNIP 142
Synonymsrel-N-[(3R,4S)-4-(Cyclopropylamino)-3,4-dihydro-3-hydroxy-2,2-dimethyl-7-nitro-2H-1-benzopyran-6-yl]-4-methoxy-benzeneacetamide;  _x000B_trans-N-[4-(Cyclopropylamino)-3,4-dihydro-3-hydroxy-2,2-dimethyl-7-nitro-2H-1-benzopyran-6-yl]-4-methoxy-benzeneacetamid
Molecular FormulaC23H27N3O6
Molecular Weight441.5 g/mol
Structural Identifiers
SMILESCC1(C(C(C2=CC(=C(C=C2O1)[N+](=O)[O-])NC(=O)CC3=CC=C(C=C3)OC)NC4CC4)O)C
InChIInChI=1S/C23H27N3O6/c1-23(2)22(28)21(24-14-6-7-14)16-11-17(18(26(29)30)12-19(16)32-23)25-20(27)10-13-4-8-15(31-3)9-5-13/h4-5,8-9,11-12,14,21-22,24,28H,6-7,10H2,1-3H3,(H,25,27)/t21-,22+/m0/s1
InChIKeyHWADWMAQVCHLHJ-FCHUYYIVSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 50 mg / 75 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

NIP 142 Antiarrhythmic Compound: A Multiple Ion Channel Blocker with Atrial Selectivity for Atrial Fibrillation Research


NIP 142 (CAS: 203002-58-8) is a synthetic benzopyran derivative that functions as a multiple ion channel blocker [1]. It is primarily recognized for its potential as an antiarrhythmic agent, specifically targeting atrial fibrillation (AF) . Its pharmacological profile includes the blockade of potassium, calcium, and sodium channels, with a key differentiating feature being its preferential blockade of the ultrarapid delayed rectifier potassium current (I_Kur) and the acetylcholine-activated potassium current (I_KACh), which are more abundantly expressed in the atria than in the ventricles [2].

Why NIP 142 Cannot Be Substituted with Classical Class III Antiarrhythmics or Selective I_Kr Blockers


Generic substitution with classical class III antiarrhythmic agents like E-4031 (a selective I_Kr blocker) fails because NIP 142 exhibits a fundamentally different pharmacological profile characterized by atrial selectivity and a lack of reverse frequency dependence [1]. Unlike E-4031, which prolongs action potential duration (APD) in both atria and ventricles and exhibits reduced efficacy at higher stimulation frequencies, NIP 142 selectively prolongs APD and effective refractory period (ERP) in the atria without affecting the ventricles, and its efficacy is maintained across a wide range of stimulation frequencies [2]. Furthermore, while both compounds target potassium channels, NIP 142's unique mechanism involves direct inhibition of the I_KACh current and I_Kur, whereas E-4031 and similar agents primarily block I_Kr, leading to a higher risk of ventricular proarrhythmia due to excessive QT prolongation [3].

Quantitative Differentiation of NIP 142: Atrial Selectivity, Frequency-Dependence, and Ion Channel Blockade Compared to Standard Antiarrhythmics


Atrial-Selective Prolongation of Action Potential Duration and Refractory Period by NIP 142 in Guinea Pig Myocardium

In isolated guinea pig myocardium, NIP 142 (10 and 100 µM) concentration-dependently prolonged the refractory period and action potential duration (APD) in the atrium, but had no significant effect on the ventricle [1]. In contrast, the classical class III antiarrhythmic agent E-4031 and the potassium channel blocker 4-aminopyridine prolonged APD in both left atrium and right ventricle [2]. This demonstrates NIP 142's superior atrial specificity, a key safety advantage for reducing the risk of ventricular proarrhythmia [3].

Atrial Fibrillation Electrophysiology Antiarrhythmic Drug Development

NIP 142 Lacks Reverse Frequency-Dependence, a Key Limitation of Classical Class III Antiarrhythmics Like E-4031

NIP 142's prolongation of atrial action potential duration (APD) was observed across a wide range of stimulation frequencies (0.5 to 5 Hz), demonstrating a lack of reverse frequency-dependence [1]. In a direct comparison, the APD-prolonging effect of E-4031 was not observed at higher stimulation frequencies, a phenomenon known as reverse frequency-dependence that limits the efficacy of many class III agents during tachycardia [2].

Atrial Fibrillation Electrophysiology Cardiac Pharmacology

Potent and Selective Blockade of I_KACh (GIRK1/4) by NIP 142 with High Selectivity Over hERG

NIP 142 potently inhibits the acetylcholine-activated potassium current (I_KACh), a key driver of vagally-induced atrial fibrillation, with an EC50 of 0.64 µM on human GIRK1/4 channels expressed in HEK-293 cells [1]. This effect was mimicked by the specific I_KACh blocker tertiapin, but not by the I_Kr blocker E-4031, confirming the mechanism [2]. Importantly, NIP 142 exhibits a high selectivity window, blocking the human hERG channel (I_Kr) with an EC50 of 44 µM, which is approximately 69-fold higher [3].

Atrial Fibrillation Ion Channels Cardiac Safety Pharmacology

In Vivo Efficacy of NIP 142 in Terminating and Preventing Atrial Fibrillation and Flutter in a Canine Model

In a pentobarbital-anesthetized canine model, intravenous administration of NIP 142 (3 mg/kg) terminated vagally-induced atrial fibrillation (AF) in 5 out of 6 dogs and prevented its reinitiation in all 6 dogs [1]. The termination was associated with an increase in fibrillation cycle length (CL), indicating a class III mechanism. Furthermore, NIP 142 terminated atrial flutter (AFL) in all 6 dogs and prevented its reinitiation, with a notable prolongation of the atrial effective refractory period (ERP) by 11±5% at a basic cycle length (BCL) of 150 ms [2].

Atrial Fibrillation In Vivo Pharmacology Canine Model

Direct Inhibition of Cloned Human Cardiac Kv1.5 (I_Kur) Channel by NIP 142

NIP 142 directly inhibits the cloned human cardiac Kv1.5 channel (hKv1.5), which underlies the ultrarapid delayed rectifier potassium current (I_Kur). The compound inhibited the steady-state phase of the hKv1.5 current with an IC50 of 4.75 µM [1]. The inhibition was concentration-dependent, voltage-independent, and importantly, frequency-independent [2]. This frequency-independent block on I_Kur contributes to the compound's lack of reverse frequency-dependence observed in tissue preparations.

Ion Channels Electrophysiology Atrial Fibrillation

NIP 142 Reverses Atrial Electrical Remodeling Induced by Rapid Pacing in a Canine Model

NIP 142 demonstrated the ability to reverse atrial effective refractory period (ERP) shortening and the loss of rate adaptation induced by short-term rapid atrial pacing in anesthetized dogs [1]. Atrial electrical remodeling, characterized by ERP shortening and maladaptation to rate, is a key pathophysiological process that promotes the maintenance of atrial fibrillation (AF) [2].

Atrial Fibrillation Electrical Remodeling Cardiac Electrophysiology

Optimal Research and Industrial Applications for NIP 142 Based on Validated Pharmacological Evidence


Investigating Atrial-Selective Antiarrhythmic Mechanisms and Safety Pharmacology

NIP 142 is an optimal tool compound for academic and industrial research focused on atrial-selective antiarrhythmic strategies. Its demonstrated ability to prolong atrial APD and ERP without affecting ventricular tissue in guinea pig myocardium makes it an ideal positive control for studies aimed at identifying or validating new atrial-specific targets and drugs with a low proarrhythmic risk [1]. Furthermore, its high selectivity for I_KACh over hERG (69-fold) allows for detailed safety pharmacology investigations into the role of I_KACh in arrhythmogenesis without the confounding effect of I_Kr blockade, providing a cleaner pharmacological profile than classical class III agents [2].

In Vivo Preclinical Studies in Canine Models of Vagally-Induced Atrial Fibrillation and Atrial Flutter

NIP 142 is uniquely suited for in vivo studies in large animal models, particularly the canine model of vagally-induced atrial fibrillation and intercaval crush-induced atrial flutter. The compound's proven high efficacy in terminating and preventing these arrhythmias, as documented in a peer-reviewed study where it terminated AF in 5/6 dogs and AFL in 6/6 dogs, makes it a powerful tool for validating the antiarrhythmic potential of I_KACh and I_Kur blockade in a clinically relevant setting [3]. Its lack of effect on ventricular repolarization further enhances its utility for chronic dosing studies where minimizing ventricular side effects is critical [4].

Research on Atrial Electrical Remodeling and 'Upstream' Therapy for Atrial Fibrillation

For research programs focused on the mechanisms of atrial electrical remodeling—a key process in the transition from paroxysmal to persistent AF—NIP 142 serves as a valuable pharmacological probe. Evidence from canine studies demonstrates its ability to reverse the ERP shortening and loss of rate adaptation induced by short-term rapid atrial pacing [5]. This property allows researchers to investigate the potential of ion channel modulation to not only terminate acute AF episodes but also to reverse the underlying arrhythmogenic substrate, distinguishing it from agents with purely symptomatic effects [6].

In Vitro Electrophysiology and Ion Channel Pharmacology Assays

NIP 142 is a well-characterized reference compound for in vitro electrophysiology assays, particularly for studying the pharmacology of human cardiac ion channels. Its reported IC50 values for hKv1.5 (4.75 µM), hERG (44 µM), and KCNQ1/KCNE1 (13.2 µM) provide a robust quantitative profile for calibrating patch-clamp experiments and screening novel ion channel modulators [7][8]. Its frequency-independent block of hKv1.5 is a specific characteristic that can be used as a benchmark when evaluating the mechanism of action of new I_Kur inhibitors [9].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for NIP 142

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.